5-(4-Chlorophenyl)-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(4-CHLOROPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a triazolopyrimidine core
Properties
Molecular Formula |
C20H21ClN4O3 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21ClN4O3/c1-26-17-9-8-14(18(27-2)19(17)28-3)16-10-15(12-4-6-13(21)7-5-12)24-20-22-11-23-25(16)20/h4-9,11,15-16H,10H2,1-3H3,(H,22,23,24) |
InChI Key |
XHWFJRJOAPEGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazolopyrimidine core.
Attachment of the Trimethoxyphenyl Group: The final step involves the addition of the trimethoxyphenyl group through a series of reactions, including methylation and condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- **5-(2-CHLOROPHENYL)-4-{[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
